

Technical Procurement & Application Guide: - Terpineol-d (Propyl Methyl-d)^[1]

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Compound of Interest

Compound Name: *alpha-TERPINEOL (PROPYL METHYL-D3)*

CAS No.: 203633-12-9

Cat. No.: B1148075

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Executive Summary & Chemical Identity

Target Analyte:

-Terpineol (Propyl Methyl-d

) Primary Application: Stable Isotope Dilution Assays (SIDA) for the quantification of terpenes in complex matrices (essential oils, plasma, viticulture products).^[1]

This guide addresses the procurement and technical deployment of

-Terpineol-d

(Propyl Methyl-d

). Unlike generic deuterated standards, this specific isotopologue carries the deuterium label on the isopropyl side chain (specifically one of the gem-dimethyl groups).^[1] This positioning offers superior metabolic stability compared to ring-labeled variants, which can be susceptible to hydride shifts during ionization or enzymatic degradation studies.^[1]

Chemical Specifications

Parameter	Specification
IUPAC Name	2-(4-methylcyclohex-3-en-1-yl)propan-2-ol-d
Common Name	-Terpineol-d (Propyl Methyl-d)
CAS Number	203633-12-9
Molecular Formula	C H D O
Molecular Weight	157.27 g/mol (vs. 154.25 native)
Isotopic Purity	Typically 98-99% D
Chemical Purity	97% (Neat) or Certified Concentration (Solution)

Commercial Sourcing Matrix

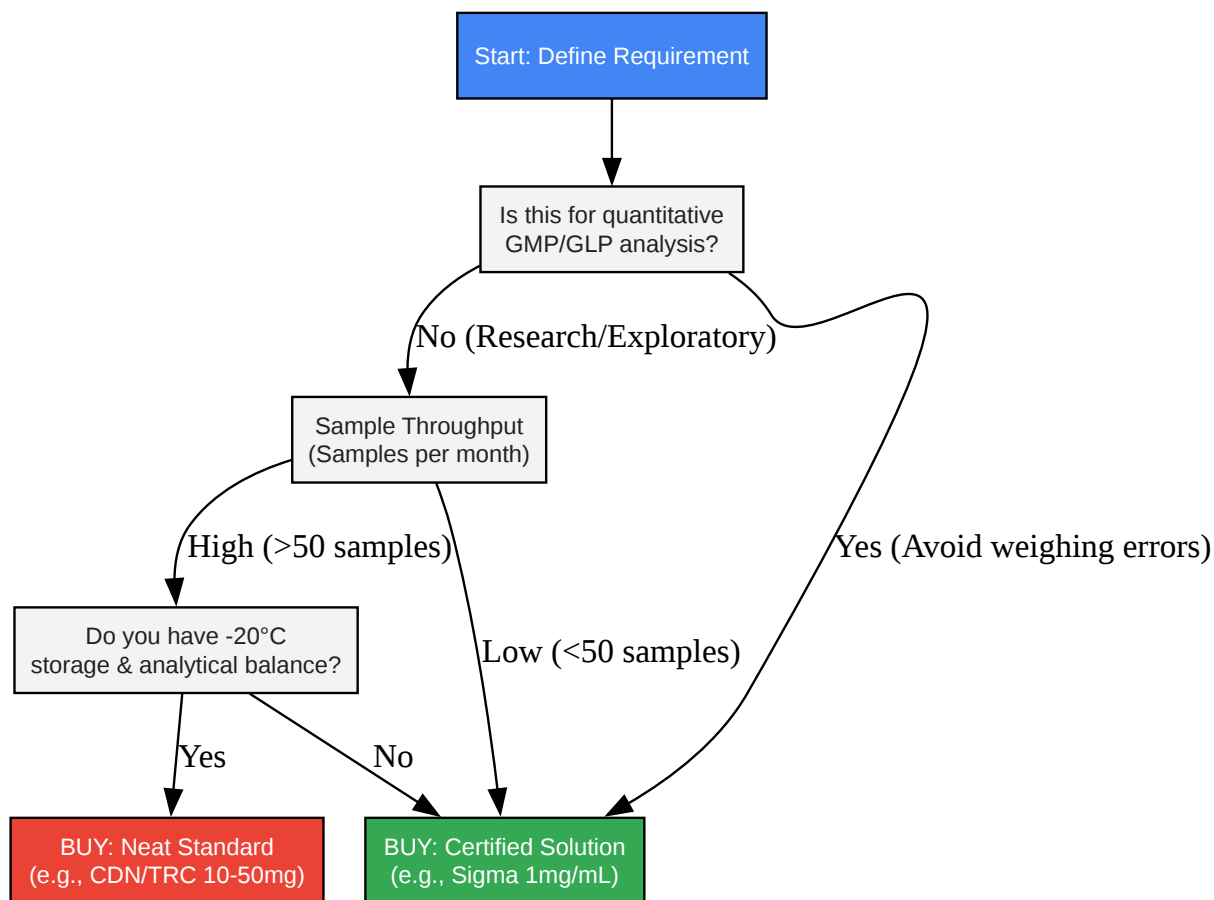
The supply chain for specific terpene isotopologues is specialized. Major catalog houses often re-label products from primary isotope manufacturers.^[1] The following table identifies verified sources for CAS 203633-12-9.

Verified Vendor Sources

Vendor	Product Format	Catalog / Part #	Best For...
C/D/N Isotopes	Neat (Solid/Liquid)	D-2707	High-Volume Prep: Labs preparing their own stock solutions; most cost-effective for bulk usage (>0.1g).[1]
Sigma-Aldrich (Merck)	Solution (1 mg/mL in Isooctane)	Various (e.g., NIST Traceable)	GxP/Regulated Labs: ready-to-inject standards with CoA suitable for audit trails. [1]
Toronto Research Chemicals (TRC)	Neat	A640833	R&D/Custom: Often has stock when larger vendors are backordered; specializes in complex synthesis.[1]
LGC Standards	Neat & Solution	CDN-D-2707	Europe/Global: Distributor for C/D/N and TRC; simplifies logistics for EU-based labs.[1]

Procurement Decision Logic

Use the following logic flow to determine the appropriate grade for your experimental needs.



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Figure 1: Decision matrix for selecting between neat standards and certified solutions.

Technical Application: SIDA Workflow

The following protocol utilizes

-Terpineol-d

as an Internal Standard (ISTD) for Gas Chromatography-Mass Spectrometry (GC-MS). This method corrects for variations in extraction efficiency and injection volume.[1]

Experimental Protocol: Headspace SPME GC-MS

Objective: Quantification of

-terpineol in aqueous or semi-solid matrices (e.g., fruit juice, wine, biological fluids).[1]

- ISTD Stock Preparation:

- Dissolve 10 mg

-Terpineol-d

(Neat) in 10 mL Ethanol (HPLC Grade) to make a 1,000 ppm stock.

- Store at -20°C. Stable for 6 months.

- Sample Preparation:

- Aliquot 5 mL of sample into a 20 mL headspace vial.

- Add 2 g NaCl (to induce "salting out" and increase volatility).[1]

- CRITICAL: Spike with 10

L of diluted ISTD solution (target final conc. 50-100 ppb).

- Seal immediately with a magnetic screw cap (PTFE/Silicone septum).[1]

- Extraction (SPME):

- Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 m.[1]

- Incubation: 40°C for 15 min (agitation 250 rpm).

- Extraction: 30 min headspace exposure at 40°C.[1]

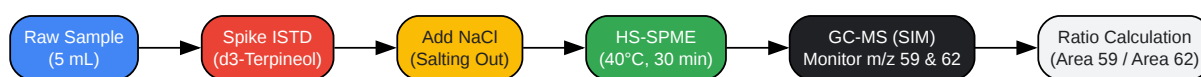
- GC-MS Analysis:

- Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25 m).[1]

- Inlet: Splitless mode, 250°C.

- SIM Parameters (Selected Ion Monitoring):
 - Target (-Terpineol): Quant Ion 59, Qual Ions 93, 136.
 - ISTD (-Terpineol-d₃): Quant Ion 62 (Shifted methyl fragment), Qual Ions 96, 139.[1]
 - Note: The primary fragment m/z 59 (hydroxy-isopropyl cation) shifts to m/z 62 due to the d₃-methyl group.[1]

Workflow Visualization



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Figure 2: Step-by-step Stable Isotope Dilution Assay (SIDA) workflow.[1][2]

Handling, Stability & Troubleshooting

Volatility & Storage

-Terpineol is a tertiary alcohol with significant volatility.[1]

- Neat Standards: Must be stored at 2-8°C (or lower) in tightly sealed vials. Repeated opening of a neat standard vial will lead to concentration changes due to evaporation.[1]
- Recommendation: Upon first opening a neat standard, immediately dilute to a primary stock solution (e.g., 1-10 mg/mL in Methanol or Isooctane) and store in flame-sealed ampoules or crimp-top vials at -20°C.

Isotopic Exchange (H/D Scrambling)

The hydroxyl proton is exchangeable, but the propyl methyl-d

label (C-D bonds) is non-exchangeable under standard analytical conditions.[1]

- Caution: Avoid strong acidic conditions (pH < 2) at high temperatures during sample prep, as this can catalyze dehydration to terpenes (e.g., limonene) or hydration to terpin hydrate, potentially altering the isotopic distribution if kinetic isotope effects (KIE) are significant.

Mass Shift Verification

Before running samples, inject the pure ISTD to confirm the fragmentation pattern.

- Native: Base peak m/z 59.[1]
- d3-Label: Base peak should shift to m/z 62.
- If you see m/z 59 in your pure ISTD channel: Your standard is contaminated with native terpineol, or the resolution of the MS is insufficient.

References

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